molecular formula C25H34N4O2S2 B14641895 2-(Dodecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione CAS No. 55034-78-1

2-(Dodecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione

Cat. No.: B14641895
CAS No.: 55034-78-1
M. Wt: 486.7 g/mol
InChI Key: WYBKTEIRRUOTOH-UHFFFAOYSA-N
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Description

2-(Dodecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione is a complex organic compound characterized by its unique structure, which includes a dodecylsulfanyl group and a phenyl-tetrazolyl group attached to a cyclohexa-diene-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dodecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione typically involves multiple steps. One common approach is to start with the preparation of the cyclohexa-diene-dione core, followed by the introduction of the dodecylsulfanyl and phenyl-tetrazolyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(Dodecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dione core to diols.

    Substitution: Nucleophilic substitution reactions can replace the sulfanyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols or amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while reduction of the dione core can produce diols.

Scientific Research Applications

2-(Dodecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as surfactants or catalysts.

Mechanism of Action

The mechanism of action of 2-(Dodecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The dodecylsulfanyl and phenyl-tetrazolyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 8-Dodecylsulfanyl-3-methyl-7-phenethyl-3,7-dihydro-purine-2,6-dione
  • 2-Dodecylsulfanyl-ethanesulfonic acid phenyl ester

Uniqueness

2-(Dodecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

55034-78-1

Molecular Formula

C25H34N4O2S2

Molecular Weight

486.7 g/mol

IUPAC Name

2-dodecylsulfanyl-5-(1-phenyltetrazol-5-yl)sulfanylbenzene-1,4-diol

InChI

InChI=1S/C25H34N4O2S2/c1-2-3-4-5-6-7-8-9-10-14-17-32-23-18-22(31)24(19-21(23)30)33-25-26-27-28-29(25)20-15-12-11-13-16-20/h11-13,15-16,18-19,30-31H,2-10,14,17H2,1H3

InChI Key

WYBKTEIRRUOTOH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC1=C(C=C(C(=C1)O)SC2=NN=NN2C3=CC=CC=C3)O

Origin of Product

United States

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